molecular formula C20H20FNO4 B2796739 N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1797339-29-7

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2796739
CAS No.: 1797339-29-7
M. Wt: 357.381
InChI Key: QRAMWVGJTSGJPK-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-7-Methoxy-1-Benzofuran-2-Carboxamide is a synthetic benzofuran derivative characterized by a methoxy-substituted benzofuran core linked to a fluorophenyl-containing carboxamide side chain. The compound’s structure includes a 7-methoxy group on the benzofuran ring and a branched alkyl chain with a 2-fluorophenyl moiety and a methoxy group at the β-position (Figure 1).

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-20(25-3,14-8-4-5-9-15(14)21)12-22-19(23)17-11-13-7-6-10-16(24-2)18(13)26-17/h4-11H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAMWVGJTSGJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of laboratory-scale reactions, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the benzofuran core may interact with various enzymes and proteins, modulating their activity. This compound’s effects are mediated through complex biochemical pathways, which are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on structural motifs, substitution patterns, and available pharmacological data.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Pharmacological Notes Reference
Target Compound :
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-7-Methoxy-1-Benzofuran-2-Carboxamide
Benzofuran-2-carboxamide - 7-Methoxy (benzofuran)
- N-[2-(2-fluorophenyl)-2-methoxypropyl]
~373.4 Limited activity data; structural similarity suggests CNS receptor modulation potential. N/A
Wyeth Compound :
5-Cyclopropyl-2-(4-Fluorophenyl)-6-[(2-Hydroxyethyl)(Methylsulfonyl)Amino]-N-Methyl-1-Benzofuran-3-Carboxamide
Benzofuran-3-carboxamide - 5-Cyclopropyl
- 2-(4-Fluorophenyl)
- 6-(Methylsulfonyl/hydroxyethyl)
~547.0 Pharmaceutical formulation focus; surfactant-compatible for enhanced bioavailability .
25C-NBF HCl :
4-Chloro-N-[(2-Fluorophenyl)Methyl]-2,5-Dimethoxy-Benzeneethanamine, HCl
Phenethylamine - 4-Chloro-2,5-dimethoxy (benzene)
- N-(2-fluorobenzyl)
~370.8 Serotonergic activity (5-HT2A agonist); hallucinogenic effects reported .
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide Cyclopropane-carboxamide - 1-Phenylcyclopropane
- 2-(4-Methoxyphenoxy)
~355.4 Diastereomerically enriched; no explicit activity data .

*Molecular weights estimated using atomic composition.

Key Observations :

Core Structure Differences :

  • The target compound’s benzofuran-2-carboxamide scaffold contrasts with the phenethylamine backbone of 25C-NBF HCl and the cyclopropane-carboxamide in . Benzofurans generally exhibit enhanced metabolic stability compared to phenethylamines due to aromatic ring rigidity.

Substitution Patterns: Fluorophenyl Position: The target compound’s 2-fluorophenyl group differs from the 4-fluorophenyl in the Wyeth compound. Methoxy Groups: The 7-methoxy group on the benzofuran ring contrasts with the 2,5-dimethoxy substitution in 25C-NBF HCl, which is critical for 5-HT2A affinity .

Pharmacological Implications :

  • The Wyeth compound’s methylsulfonyl and hydroxyethyl groups enhance solubility, making it suitable for formulations with surfactants .
  • Phenethylamine analogs like 25C-NBF HCl prioritize halogen and methoxy substitutions for receptor activation, whereas the target compound’s carboxamide side chain may prioritize metabolic stability .

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 303.34 g/mol
  • CAS Number : 1797881-17-4

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, particularly those with mutations in the p53 gene. For instance, it has been noted to affect hepatocellular carcinoma (HCC) cells, leading to reduced cell viability and altered morphology .
  • Modulation of Epithelial-Mesenchymal Transition (EMT) : The compound has demonstrated the ability to downregulate markers associated with EMT, such as integrin α7, Slug, and MMP-9, which are crucial in cancer metastasis . This suggests a potential role in preventing cancer progression.
  • Impact on Signaling Pathways : this compound appears to inhibit the phosphorylation of key signaling molecules like FAK and AKT, further implicating its role in modulating intracellular signaling pathways that influence cell migration and invasion .

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • In vitro studies revealed that treatment with the compound at concentrations greater than 5 μM significantly suppressed the viability of Huh7 cells (IC50 values of 48.22 μM at 24 hours and 38.15 μM at 48 hours) without affecting normal hepatocytes .
    • The Boyden chamber assay indicated that this compound significantly inhibited migration and invasion of Huh7 cells at concentrations as low as 1 μM .

Summary of Findings

Study FocusKey Findings
Cell ViabilityIC50 values indicate effective inhibition at low concentrations.
Migration/InvasionSignificant suppression observed in Huh7 cells; potential anti-metastatic properties noted.
EMT ModulationDownregulation of integrin α7 and related markers suggests a mechanism for inhibiting metastasis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(2-fluorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide, and how can yield be improved?

  • Methodological Answer : Synthesis typically involves coupling the benzofuran core (e.g., 7-methoxy-1-benzofuran-2-carboxylic acid ) with the substituted propylamine moiety. Key steps include:

  • Step 1 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt.
  • Step 2 : Amide bond formation with the fluorophenyl-methoxypropylamine under inert conditions (N₂ atmosphere).
  • Optimization : Use continuous flow reactors for precise temperature control (40–60°C) and reduced side reactions .
  • Yield Data : Reported yields range from 65–82% in analogous benzofuran derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C7, fluorophenyl at C2) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (expected [M+H]⁺: ~386.3 g/mol) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. thiophenyl substitution) influence biological activity?

  • Methodological Answer :

  • Comparative SAR Table :
Substituent PositionGroupActivity (IC₅₀, µM)Reference
C2 (Fluorophenyl)-F12.4 (HeLa)
C2 (Thiophenyl)-S-28.9 (HeLa)
C7 (Methoxy)-OCH₃Enhances solubility
  • Design Strategy : Replace fluorophenyl with bioisosteres (e.g., chlorophenyl) and evaluate via molecular docking (Autodock Vina) to predict target binding .

Q. What computational methods are recommended to study the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to kinases (e.g., EGFR) using GROMACS with CHARMM36 force field (50 ns trajectory).
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., Western blot for apoptosis vs. MTT for viability) .
  • Contextual Factors : Control for cell passage number, serum concentration, and batch-to-batch compound variability .
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., using RevMan) to assess effect size heterogeneity .

Experimental Design & Data Analysis

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics (PK)?

  • Methodological Answer :

  • Animal Models : Sprague-Dawley rats (IV/PO administration; dose: 10 mg/kg).
  • PK Parameters : Calculate t₁/₂, Cmax, and AUC₀–24h via LC-MS/MS .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in organs .

Q. Which strategies mitigate metabolic instability of the benzofuran core?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to reduce CYP450-mediated oxidation .
  • Prodrug Approach : Synthesize ester prodrugs (e.g., ethyl ester) to enhance oral bioavailability .

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